molecular formula C9H17NO B13155368 1-(3-Propylpyrrolidin-3-yl)ethan-1-one

1-(3-Propylpyrrolidin-3-yl)ethan-1-one

Cat. No.: B13155368
M. Wt: 155.24 g/mol
InChI Key: JDNIJWHETNPLHE-UHFFFAOYSA-N
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Description

1-(3-Propylpyrrolidin-3-yl)ethan-1-one is a chemical compound with the molecular formula C₉H₁₇NO and a molecular weight of 155.24 g/mol . It is a pyrrolidine derivative, which is a class of compounds known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Propylpyrrolidin-3-yl)ethan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-propylpyrrolidine with ethanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(3-Propylpyrrolidin-3-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Propylpyrrolidin-3-yl)ethan-1-one has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Propylpyrrolidin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Propylpyrrolidin-3-yl)ethan-1-one is unique due to its specific structural features and the resulting biological activities.

Biological Activity

1-(3-Propylpyrrolidin-3-yl)ethan-1-one is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring and an ethanone functional group. This compound has garnered interest due to its potential biological activities, particularly in pharmacology. Although the specific biological activity of this compound is not extensively documented, insights can be drawn from related pyrrolidine derivatives.

Chemical Structure and Properties

The molecular formula of this compound is C_9H_17N_O, with a molecular weight of approximately 155.25 g/mol. The structure features a propyl group attached to the nitrogen atom of the pyrrolidine ring, influencing its chemical properties and potential biological activities.

Biological Activity Overview

Research suggests that compounds with similar structures to this compound often exhibit significant pharmacological effects, particularly in neuroactivity. Pyrrolidine derivatives are known for their interactions with neurotransmitter systems, which can lead to therapeutic applications in treating neurological disorders.

Potential Pharmacological Effects

Comparative Analysis of Related Compounds

To provide a clearer understanding of the potential biological activities of this compound, a comparison with structurally similar compounds is presented below:

Compound Name Structural Features Biological Activity Unique Aspects
PyrrolidineFive-membered ringNeuroactive propertiesSimpler structure
1-MethylpyrrolidineMethyl group at position oneSimilar neuroactivityLess complex
3-(Aminomethyl)pyrrolidineAminomethyl group at position threeEnhanced reactivityIncreased binding affinity
1-(5-Propylpyrrolidin-3-yl)ethanonePropyl group at position fivePotential antiarrhythmic activityVariation in position affects activity

Case Studies and Research Findings

While specific case studies on this compound are scarce, research on related pyrrolidine derivatives provides insight into its potential effects:

  • Pyrrolidin Derivatives as Antiarrhythmic Agents :
    • A study evaluated various pyrrolidin derivatives for their antiarrhythmic properties, demonstrating that modifications can lead to significant changes in activity profiles. For instance, compounds exhibiting adrenolytic properties showed promising results in reducing arrhythmias in animal models .
  • Neuroactive Compounds :
    • Research indicates that certain pyrrolidine derivatives can modulate neurotransmitter systems effectively. For example, derivatives that interact with dopamine receptors have shown potential in treating conditions like depression and anxiety .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-(3-propylpyrrolidin-3-yl)ethanone

InChI

InChI=1S/C9H17NO/c1-3-4-9(8(2)11)5-6-10-7-9/h10H,3-7H2,1-2H3

InChI Key

JDNIJWHETNPLHE-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCNC1)C(=O)C

Origin of Product

United States

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